N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-nitrobenzamide
Description
N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-nitrobenzamide is a chemical compound with the molecular formula C27H22N2O3S . It is known for its unique structure, which includes a sulfanyl group attached to a diphenylmethyl moiety, a methylphenyl group, and a nitrobenzamide group. This compound is utilized in various scientific research applications due to its distinct chemical properties.
Properties
CAS No. |
61883-49-6 |
|---|---|
Molecular Formula |
C27H22N2O3S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(2-benzhydrylsulfanyl-4-methylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C27H22N2O3S/c1-19-12-17-24(28-27(30)22-13-15-23(16-14-22)29(31)32)25(18-19)33-26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-18,26H,1H3,(H,28,30) |
InChI Key |
PVWKPUUDGKBKFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the diphenylmethyl sulfanyl intermediate, followed by its reaction with 4-methylphenyl and 4-nitrobenzamide under specific conditions. Common reagents used in these reactions include sulfur-containing compounds, nitrating agents, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-nitrobenzamide is unique due to its combination of a sulfanyl group, a diphenylmethyl moiety, and a nitrobenzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
